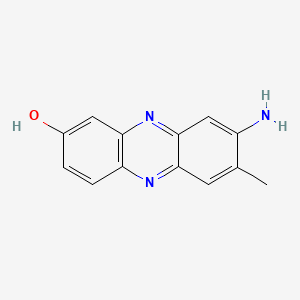

8-Amino-7-methylphenazin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

8-amino-7-methylphenazin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-7-4-11-13(6-9(7)14)16-12-5-8(17)2-3-10(12)15-11/h2-6,17H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBJTBKOXIZLGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=C(C=C(C=C3)O)N=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60919402 | |

| Record name | 8-Amino-7-methylphenazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-25-1 | |

| Record name | 8-Amino-7-methyl-2-phenazinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenazinol, 8-amino-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Amino-7-methyl-2-phenazinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Amino-7-methylphenazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-amino-7-methylphenazin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Amino-7-methyl-2-phenazinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDR48PX5TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Derivatization of 8 Amino 7 Methylphenazin 2 Ol

Overview of Phenazine (B1670421) Synthetic Methodologies

The construction of the tricyclic phenazine system can be achieved through several established and modern synthetic routes. The most common approaches include cyclization reactions that form the central pyrazine (B50134) ring by connecting two aniline-type precursors. researcher.liferesearchgate.net

Oxidative cyclization is a prominent strategy for phenazine synthesis, often involving the formation of C-N bonds through an oxidative process. A classic example is the reaction where a nitro group is first reduced to an amino group, followed by an oxidative cyclization to yield the phenazine core. guidechem.com More recent advancements include electrochemical methods. For instance, an anodic oxidative (4 + 2) cyclization between anilines and o-phenylenediamines has been developed, which proceeds through a dual C-H amination followed by aromatization. acs.org This method offers good functional group tolerance and can be performed at room temperature in a simple undivided cell. acs.org Catalytic systems, such as those using cobalt nanoparticles on nitrogen-doped carbon, can also promote the oxidative annulation of anilines with o-phenylenediamines under air. thieme-connect.com Specific examples, such as the synthesis of 8-aminophenazine-2-sulfonamide and 8-amino-phenazines-2-carboxylic acid, have been achieved via oxidative cyclization pathways. researchgate.netresearchgate.net

Condensation reactions are a cornerstone of phenazine synthesis. A traditional method involves the reaction of a catechol with an ortho-diaminobenzene at high temperatures (200 to 210°C) in a sealed container, which initially forms a 5,10-dihydrophenazine (B1199026) intermediate that is subsequently oxidized to the phenazine. guidechem.com A more widely used and versatile approach is the condensation of various o-quinones with ortho-diamines. rasayanjournal.co.in This reaction is often carried out in solution with acetic acid, but solvent-free solid-state methods have also been developed, offering an environmentally friendlier alternative. rasayanjournal.co.in Furthermore, multicomponent reactions have been devised for the one-pot synthesis of complex, poly-substituted phenazine derivatives, showcasing the adaptability of condensation strategies. nih.gov

Modern organic synthesis has introduced sophisticated catalytic methods for building the phenazine framework under milder conditions. Palladium-catalyzed N-arylation, often referred to as the Buchwald-Hartwig amination, is a powerful tool in this regard. researcher.lifeacs.org This methodology can be used to synthesize substituted diphenylamine (B1679370) precursors from o-nitroanilines and aryl bromides. acs.org These intermediates are then cyclized, sometimes using an intramolecular Pd(0)-catalyzed N-arylation, to form the phenazine ring. acs.orgresearchgate.net This approach avoids the harsh conditions of classical methods. acs.org Domino reactions, which combine inter- and intramolecular palladium-catalyzed N-arylations in a single process, have also been developed to construct phenazines from 1,2-diaminoarenes and 1,2-dihaloarenes, tolerating a variety of functional groups and providing good to excellent yields. researchgate.net

| Methodology | Key Reactants | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Oxidative Cyclization | Anilines, o-Phenylenediamines | Electrochemical, Cobalt catalysis, Air | High atom economy, mild conditions | acs.orgthieme-connect.com |

| Condensation Reaction | o-Quinones, o-Diaminobenzenes | Acetic acid or solvent-free heating | Versatile, well-established | guidechem.comrasayanjournal.co.in |

| Pd-catalyzed N-arylation | Aryl halides, Anilines | Palladium catalyst, base | Mild conditions, excellent functional group tolerance | acs.orgresearchgate.net |

Targeted Synthesis of 8-Amino-7-methylphenazin-2-ol and its Analogues

A potential approach would involve the condensation reaction between 4-methyl-benzene-1,2-diamine (1) and 5-amino-3-hydroxy-cyclohexa-2,5-diene-1,4-dione (2) , a hypothetical amino-hydroxy substituted ortho-quinone. This reaction, likely carried out under acidic conditions, would be followed by an in-situ oxidation or a separate oxidation step to yield the target molecule, this compound (3) .

An alternative strategy could be based on the oxidative cyclization of a carefully selected substituted aniline (B41778) precursor. This would require the synthesis of a pre-cyclization intermediate that already contains the required amino, methyl, and hydroxyl functionalities at the correct positions, which would then be cyclized using an oxidizing agent or an electrochemical process to form the final phenazine ring system.

Chemical Modification and Derivatization Strategies for Enhancing Biological Activities

The biological activity of phenazine compounds can be significantly influenced and enhanced by modifying the core structure. caltech.edu Strategic derivatization allows for the fine-tuning of properties such as redox potential, solubility, and target specificity. caltech.edu

The introduction of diverse functional groups at various positions on the phenazine scaffold is a key strategy for developing analogues with improved potency and selectivity. nih.gov

Halogenation: A notable strategy involves the introduction of halogen atoms. Synthetically produced halogenated phenazines have demonstrated potent antibacterial and biofilm-eradicating activities against critical Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govmdpi.com Studies exploring structure-activity relationships (SAR) have shown that functionalization at the C-3, C-6, C-7, C-8, and C-9 positions can be achieved through modular chemical syntheses starting from available anilines. nih.gov Specifically, derivatives with modifications at the C-2, C-4, C-7, and C-8 positions have been identified as potent agents against bacterial biofilms. mdpi.com

Acylhydrazones: Another successful derivatization approach is the synthesis of phenazine-1-carboxylic acylhydrazone derivatives. These compounds are typically obtained through the condensation of phenazine-1-carboxylic acid hydrazide with various aldehydes. nih.govnih.gov Several of these derivatives have exhibited significant in vitro antitumor activity against cell lines such as HeLa and A549. nih.gov

Glycosylation: While often associated with natural products, glycosylation represents a modification strategy that can alter the pharmacokinetic properties of a compound. The addition of sugar moieties to the phenazine aglycone can influence its solubility and interaction with biological targets. nih.gov

These examples underscore the principle that targeted chemical modifications are a powerful tool for optimizing the therapeutic potential of the phenazine framework.

| Modification Type | Substituent/Functional Group | Position(s) of Modification | Enhanced Biological Activity | Reference |

|---|---|---|---|---|

| Halogenation | Halogens (Cl, Br) | C-4, C-6, C-7, C-8 | Antibacterial, Biofilm eradication (MRSA, VRE) | nih.govmdpi.com |

| Acylhydrazone Formation | Substituted benzylidene hydrazides | C-1 (via carboxylic acid) | Antitumor (HeLa, A549 cells) | nih.govnih.gov |

| Glycosylation | Sugar moieties (e.g., glucose) | Various (e.g., C-4) | Antibacterial (Gram-positive) | nih.gov |

Polymeric Derivatives of Phenazine Compounds

The integration of phenazine moieties into polymer backbones is a significant strategy for developing advanced materials with unique electrochemical and optical properties. mdpi.com Phenazine and its derivatives are sought-after building blocks for functional polymers due to their inherent redox activity, photosensitivity, and conductivity. mdpi.com The planar, aromatic structure of the phenazine unit facilitates electronic communication along the polymer chain, making these materials suitable for applications in electronics, such as in electrochromic devices and light-emitting diodes (LEDs). mdpi.comacs.org

The synthesis of phenazine-containing polymers can be achieved through various modern polymerization techniques. A common approach involves the C-N coupling reaction to incorporate phenazine-based redox centers into high-performance polymer systems like poly(aryl ether sulfone) (PAS). mdpi.com In this method, a dihydrophenazine monomer can be reacted with a suitable comonomer, such as a bisphenol, in the presence of a catalyst like potassium carbonate. mdpi.com This facile method allows for the creation of a family of polymers with tunable electrochemical activity and long-term stability. mdpi.com

Another powerful technique for synthesizing conjugated polymers containing phenazine units is the Suzuki copolymerization. acs.org This method is particularly useful for creating copolymers where phenazine derivatives are linked with other aromatic units, such as fluorene. acs.org For example, copolymers of 9,9'-dioctylfluorene and dibenzo[a,c]phenazine (B1222753) have been synthesized via this route, yielding materials with moderate molecular weights and enhanced thermal stability. acs.org

The properties of the resulting phenazine-based polymers are highly dependent on the proportion of the phenazine group within the polymer structure. mdpi.com For instance, in phenazine-based poly(aryl ether sulfone)s, solubility in common organic solvents like chloroform, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) tends to decrease as the percentage of the phenazine monomer increases. mdpi.com

Below is a table summarizing the properties of representative phenazine-containing copolymers synthesized via different methods.

| Polymer Type | Synthesis Method | Molecular Weight (Mw) | Polydispersity Index (Mw/Mn) | Key Properties |

| Poly(aryl ether sulfone)-phenazine | C–N coupling | Varies with monomer ratio | N/A | Redox-active, electrochromic, long-term stability mdpi.com |

| Polyfluorene-dibenzo[a,c]phenazine | Suzuki copolymerization | 31,250–71,120 g/mol | 2.06–3.48 | Blue electroluminescence, enhanced glass-transition temperature (68–130 °C) acs.org |

Note: The data presented is for general phenazine-based polymers and not specific to derivatives of this compound, as specific research findings for its polymeric derivatives are not available in the cited sources.

Research into these polymeric derivatives has shown that intramolecular charge transfer (ICT) between the electron-donating and electron-accepting (phenazine) moieties can dominate their electronic structures. acs.org This ICT character is evidenced by the appearance of new low-energy absorption bands and solvatochromism in their photoluminescence, leading to applications in efficient blue light-emitting diodes. acs.org The development of such functionalized polymers underscores the potential of phenazine derivatives in creating next-generation materials for optoelectronic applications. researchgate.net

Structure Activity Relationship Sar Studies of 8 Amino 7 Methylphenazin 2 Ol Derivatives

Elucidation of Core Structural Determinants for Biological Activity

The biological activity of 8-Amino-7-methylphenazin-2-ol derivatives is fundamentally anchored in its tricyclic phenazine (B1670421) core. This planar aromatic system is a critical pharmacophore, facilitating intercalation with DNA and participating in redox cycling, which are key mechanisms underlying the antimicrobial and antitumor properties of many phenazine compounds. The inherent electronic properties of the phenazine ring system are pivotal for its biological function.

The presence and relative positions of the amino and hydroxyl groups on this scaffold are crucial determinants of activity. The 8-amino group and the 2-hydroxyl group are not mere decorations but are integral to the molecule's interaction with biological targets. The amino group, a hydrogen bond donor and potential site for protonation, can engage in specific interactions with enzymes or receptors. Similarly, the hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the binding affinity and specificity of the molecule. The methyl group at the 7-position, while seemingly a minor addition, can influence the electronic properties of the phenazine ring and provide steric bulk that may affect binding to target sites.

Studies on various phenazine derivatives have consistently highlighted the importance of the nitrogen-containing heterocyclic core for their broad-spectrum biological activities. The ability of the phenazine nucleus to accept and donate electrons is central to its redox activity, leading to the generation of reactive oxygen species (ROS) that can be toxic to microbial and cancer cells.

Impact of Substituent Modifications on Molecular Efficacy and Selectivity

The modification of substituents on the this compound scaffold offers a powerful strategy to modulate its efficacy and selectivity. The nature, position, and size of these substituents can profoundly alter the physicochemical properties of the molecule, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic behavior.

Table 1: Impact of Substituent Modifications on the Biological Activity of Phenazine Derivatives

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference Compound Example |

| C1, C4, C6, C9 | Electron-withdrawing groups (e.g., Halogens) | Often enhances antimicrobial and anticancer activity. | Halogenated Phenazines |

| C2, C3, C7, C8 | Electron-donating groups (e.g., Methoxy (B1213986), Hydroxyl) | Can modulate redox potential and solubility, impacting activity. | Myxin |

| N5, N10 | Alkyl groups | Can alter redox properties and steric hindrance. | Pyocyanin (B1662382) |

| C-side chains | Introduction of bulky or charged groups | Can improve selectivity and reduce toxicity. | Clofazimine |

Research on halogenated phenazines has demonstrated that the introduction of halogens at various positions on the phenazine ring can significantly enhance antibacterial and biofilm-eradicating properties. For instance, substitutions at the 7- and 8-positions have been shown to be particularly effective. nih.gov The electronic effects of these substituents play a more significant role than lipophilicity in the transport and activity of some phenazine derivatives. internationalscholarsjournals.org

The introduction of different alkyl or aryl groups at the nitrogen atoms of the phenazine core or as side chains can also dramatically alter the biological activity profile. For example, the N-substituted phenazine, clofazimine, is a well-known anti-leprosy drug whose activity is attributed to its specific side chain.

Furthermore, the methylation of hydroxyl groups to form methoxy substituents has been shown to be important for the antibiotic activity of some phenazines. nih.gov This modification can affect the compound's ability to participate in hydrogen bonding and alter its lipophilicity, thereby influencing its interaction with biological targets and its ability to cross cell membranes.

Stereochemical Influences on Activity Profiles

While the core phenazine structure is planar, the introduction of chiral centers, often within substituents, can lead to stereoisomers with distinct biological activities. Although specific studies on the stereochemistry of this compound derivatives are limited, the principles of stereoselectivity are well-established in medicinal chemistry.

The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a specific chiral receptor or enzyme active site. Even subtle differences in the spatial orientation of functional groups can lead to significant variations in binding affinity and, consequently, biological response. For instance, the asymmetric synthesis of streptophenazine A, a phenazine natural product, was crucial for the correct structural elucidation and understanding of its moderate antibacterial activity. mdpi.com

It is plausible that chiral derivatives of this compound could exhibit stereoselective activity. A chiral side chain attached to the amino group or elsewhere on the phenazine ring could lead to enantiomers or diastereomers with different potencies or even different biological activities. The "eutomer" (the more active stereoisomer) would have a complementary three-dimensional structure to its biological target, while the "distomer" (the less active stereoisomer) would have a less favorable interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenazine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be invaluable tools for predicting the activity of novel compounds and for guiding the design of more potent and selective analogues.

For phenazine derivatives, QSAR studies have been employed to understand the physicochemical properties that govern their antimicrobial activity. In one such study on N2-substituted iminophenazines, it was found that the electronic properties of the substituents, as described by the Taft polar substituent constant (σ*), had a more significant correlation with the in vivo distribution of the compounds than their lipophilicity (log P). internationalscholarsjournals.orgacademicjournals.org This suggests that the electron-donating or withdrawing nature of the substituents plays a crucial role in the transport and accumulation of these compounds in target tissues. internationalscholarsjournals.org

A general QSAR model can be represented by the following equation:

Biological Activity = f (Physicochemical Descriptors) + constant

Where the physicochemical descriptors can include:

Electronic parameters: Hammett constants (σ), Taft constants (σ*), dipole moment.

Steric parameters: Molar refractivity (MR), van der Waals volume, steric parameters (Es).

Hydrophobic parameters: Partition coefficient (log P).

Topological indices: Connectivity indices, shape indices.

Table 2: Example of a QSAR Equation for N2-Substituted Iminophenazines

| Equation | Correlation Coefficient (r) | Statistical Significance | Key Descriptor | Implication |

| log(Cspleen) = -0.85 (±0.29) σ* + 2.72 (±0.12) | 0.911 | High | Electronic (σ*) | Electron-donating substituents enhance accumulation in the spleen. |

This particular model highlights that for this series of phenazines, electronic effects are a key driver of their in vivo behavior. internationalscholarsjournals.org The negative coefficient for σ* indicates that electron-donating groups, which have negative σ* values, increase the concentration of the drug in the spleen.

The development of robust QSAR models for this compound derivatives would require a dataset of structurally related compounds with well-defined biological activity data. Such models could significantly accelerate the discovery of new drug candidates by allowing for the virtual screening of large compound libraries and the prioritization of the most promising molecules for synthesis and biological evaluation.

Molecular Mechanisms of Action and Biological Pathways Interrogation

Investigation of Cellular Targets and Receptor Interactions

Currently, there is a lack of specific research identifying the direct cellular targets and receptor interactions of 8-Amino-7-methylphenazin-2-ol. As a member of the phenazine (B1670421) family of compounds, it is plausible that its mechanism of action involves interactions with cellular components amenable to redox cycling, a characteristic feature of phenazines. nih.gov Phenazines are known to be redox-active, nitrogen-containing heterocyclic compounds that can function as electron shuttles in various biological processes. nih.govnih.gov This property allows them to participate in extracellular electron transfer (EET). researchgate.net The specific proteins or receptors that this compound may bind to and through which it exerts its biological effects remain to be elucidated. Further research is required to isolate and characterize its specific binding partners to understand its cellular mechanism of action.

Modulation of Enzymatic Activities by this compound and Analogues

While direct studies on this compound are not available, research on other phenazine derivatives provides insights into how this class of compounds can modulate enzymatic activities.

Enzyme Inhibition Studies (e.g., PARP1, COX-2, LOX)

Studies on other phenazine compounds have demonstrated inhibitory effects on key enzymes involved in inflammation. For instance, certain phenazine derivatives isolated from marine-derived Streptomyces sp. have been shown to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. researchgate.net These enzymes are critical in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. nih.gov

The inhibitory activity of three such phenazine compounds against ovine COX-1 and human COX-2 is detailed in the table below.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| Phenazine 1 | >30 | 9.5 |

| Phenazine 2 | 24.2 | >30 |

| Lavanducyanin | 16.3 | 19.1 |

| (Data from a study on phenazine derivatives from marine Streptomyces sp. researchgate.net) |

This data indicates that phenazine structures can exhibit selectivity in their inhibition of COX isoforms. There is currently no specific data available regarding the inhibition of Poly (ADP-ribose) polymerase 1 (PARP1) or Lipoxygenase (LOX) by this compound or closely related analogues.

Mechanistic Studies of Enzyme-Compound Interactions

The precise molecular mechanisms through which phenazine compounds inhibit enzymes like COX-1 and COX-2 have not been fully elucidated for most derivatives. The inhibitory action likely involves the binding of the phenazine molecule to the active site or an allosteric site on the enzyme, thereby preventing substrate binding or catalytic activity. The redox properties of phenazines could also play a role, potentially by interfering with the electron transfer processes that are part of the catalytic cycle of these enzymes. Detailed kinetic and structural studies, such as X-ray crystallography of the enzyme-inhibitor complex, would be necessary to understand the specific interactions between this compound and its potential enzymatic targets.

Influence on Key Cellular Signaling Pathways (e.g., JAK/STAT, MAPK, NF-κB, PI3K/Akt/mTOR)

The impact of this compound on major cellular signaling pathways has not been directly investigated. However, studies on other phenazine compounds have shown modulation of the NF-κB signaling pathway. For example, phenazine derivatives that inhibit COX enzymes have also been found to inhibit TNF-α-induced NF-κB activity. researchgate.net The NF-κB pathway is a crucial regulator of the inflammatory response, and its inhibition is a key mechanism for many anti-inflammatory compounds.

The potential for phenazine compounds to influence other pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathways remains an area for future research. These pathways are central to cellular processes like proliferation, differentiation, and survival, and their modulation by small molecules can have significant therapeutic implications. nih.govnih.gov

Redox Biology and Electron Transfer Mechanisms

Phenazines are well-established as redox-active molecules. nih.gov Their core tricyclic structure allows them to accept and donate electrons, enabling them to act as electron shuttles. researchgate.net This property is central to their biological activity in various contexts, from microbial metabolism to potential interactions within mammalian systems. nih.gov The process of electron transfer is often coupled to proton transfer. nih.gov

In biological systems, phenazines can participate in redox cycling, where they are repeatedly reduced and oxidized. This can lead to the generation of reactive oxygen species (ROS), which can have diverse effects on cellular function. The specific redox potential of a phenazine derivative, influenced by its substituent groups, determines its electron-donating or -accepting capabilities and, consequently, its biological effects. rsc.orgfrontiersin.org The electron transfer mechanisms of this compound have not been specifically studied, but it is expected to share the fundamental redox properties of the phenazine class.

Advanced Analytical and Spectroscopic Characterization of 8 Amino 7 Methylphenazin 2 Ol

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for determining the exact atomic arrangement within a molecule. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopies (Infrared and Raman) work in concert to provide an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phenazine (B1670421) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of organic compounds. For phenazine derivatives, ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each proton and carbon atom, respectively. nih.gov The specific substitution pattern of 8-Amino-7-methylphenazin-2-ol, with electron-donating amino, hydroxyl, and methyl groups, results in a unique set of chemical shifts in its aromatic protons and carbons.

Comprehensive spectroscopic analyses, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and NMR, are standard procedures for elucidating the structures of newly isolated phenazine compounds. researchgate.net The analysis of coupling patterns in ¹H NMR helps to establish the relative positions of substituents on the phenazine core, while techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can confirm the connectivity between protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1-H | ~7.8-8.0 | ~125-128 |

| 2-OH | Broad singlet, ~9.0-10.0 | ~155-160 |

| 3-H | ~7.0-7.2 | ~105-110 |

| 4-H | ~7.9-8.1 | ~128-131 |

| 6-H | ~7.5-7.7 | ~120-123 |

| 7-CH₃ | ~2.3-2.5 | ~15-20 |

| 8-NH₂ | Broad singlet, ~5.0-6.0 | ~145-150 |

| 9-H | ~6.8-7.0 | ~100-105 |

Mass Spectrometry (MS) Applications in Compound Identification and Metabolite Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a compound's molecular weight and elemental composition. utdallas.edu High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula of a newly synthesized or isolated compound like this compound. iosrjournals.org

Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a molecular fingerprint, helping to confirm the arrangement of functional groups and the core structure. For this compound, fragmentation would likely involve characteristic losses of the methyl, amino, and hydroxyl substituents.

In the context of biological systems, MS-based metabolomics is used for the comprehensive analysis of small molecules. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to detect and quantify this compound in complex biological matrices, enabling studies of its metabolic fate and biological role. nih.govnih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₃O |

| Exact Mass (Monoisotopic) | 225.0902 g/mol |

| Expected Ion (M+H)⁺ | 226.0975 m/z |

| Common Fragmentation Pathways | Loss of CH₃ (15 Da), NH₃ (17 Da), CO (28 Da) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation by molecules as they transition between vibrational energy states, which requires a change in the dipole moment during the vibration. wiley.com Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light and depends on a change in the polarizability of the molecule. nih.gov

For this compound, IR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of its functional groups. utdallas.edu Key expected absorptions include O-H and N-H stretches, aromatic and aliphatic C-H stretches, and C=C/C=N stretches from the phenazine ring. The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of vibrations that is unique to the molecule. utdallas.edu

Raman spectroscopy provides valuable complementary information, especially for the symmetric non-polar bonds within the aromatic phenazine core, which may be weak or absent in the IR spectrum. nih.gov Together, these techniques provide a detailed vibrational profile of the molecule. scirp.org

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Detection Method |

|---|---|---|---|

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) | IR |

| N-H (amino) | Stretching (asymmetric & symmetric) | 3300 - 3500 | IR |

| C-H (aromatic) | Stretching | 3000 - 3100 | IR, Raman |

| C-H (methyl) | Stretching | 2850 - 3000 | IR, Raman |

| C=C, C=N (aromatic ring) | Stretching | 1400 - 1650 | IR, Raman |

| C-N (amino) | Stretching | 1250 - 1350 | IR |

| C-O (hydroxyl) | Stretching | 1000 - 1260 | IR |

Advanced Spectroscopic Methods for Conformational and Dynamic Studies

Beyond static structural elucidation, advanced spectroscopic methods can probe the molecule's three-dimensional shape (conformation) and its movements over time (molecular dynamics).

Terahertz (THz) Spectroscopy in Analyzing Molecular Dynamics

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum, is a powerful tool for investigating low-frequency molecular vibrations. These vibrations often correspond to collective motions of the entire molecule, such as lattice vibrations in a crystal, or intermolecular interactions like hydrogen bonding. mdpi.com

For this compound, THz spectroscopy could provide unique insights into the hydrogen-bonding networks formed by the amino (-NH₂) and hydroxyl (-OH) groups. The technique is sensitive to the fast molecular dynamics on picosecond-to-nanosecond timescales that facilitate processes like crystallization. nih.gov Analysis of the THz spectrum can help characterize the stability of different solid-state forms (polymorphs) of the compound, which is critical in materials science and pharmaceutical development.

Rotational Spectroscopy for Gas-Phase Conformational Analysis

Rotational spectroscopy is an exceptionally high-resolution technique that measures the quantized rotational transitions of molecules in the gas phase. ifpan.edu.pl By analyzing the rotational spectrum, it is possible to determine the molecule's moments of inertia with extreme precision. From these, a definitive three-dimensional structure, including bond lengths and angles, can be calculated. ifpan.edu.plunibo.it

This technique is ideal for studying the intrinsic properties of an isolated molecule, free from the influence of solvents or crystal packing forces. unibo.it For this compound, rotational spectroscopy could unambiguously determine the planarity of the phenazine ring system and the precise orientation of the methyl, amino, and hydroxyl groups relative to the ring. mdpi.com It can distinguish between different stable conformations (conformers) that might exist, providing a detailed picture of the molecule's conformational landscape. mdpi.com

X-Ray Diffraction and Crystallographic Studies

X-ray crystallography is a powerful technique used to determine the three-dimensional arrangement of atoms within a crystal. nih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the crystal lattice and the arrangement of atoms within it. nih.gov Analysis of the diffraction data allows for the determination of key crystallographic parameters, which are crucial for understanding the compound's solid-state conformation, intermolecular interactions, and packing in the crystal lattice.

In the absence of specific crystallographic studies for this compound, a detailed discussion of its crystal structure, including data tables of bond lengths, bond angles, and unit cell parameters, cannot be provided. Further experimental research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be required to generate this information.

Computational and Theoretical Studies on 8 Amino 7 Methylphenazin 2 Ol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide array of molecular properties with high accuracy. For phenazine (B1670421) derivatives, DFT calculations are crucial for understanding their optoelectronic and chemical characteristics. rsc.orgrsc.org

Studies on related phenazine structures have demonstrated that DFT can accurately predict geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. nih.gov The specific functional groups of 8-Amino-7-methylphenazin-2-ol—an amino group (-NH2), a methyl group (-CH3), and a hydroxyl group (-OH)—are electron-donating. These groups are expected to significantly influence the electronic landscape of the phenazine core, for instance, by raising the HOMO energy level and decreasing the HOMO-LUMO energy gap, which in turn affects the molecule's reactivity and spectral properties.

DFT calculations can elucidate properties such as ionization potential, electron affinity, and electrostatic potential maps, which are vital for predicting how the molecule interacts with other chemical species. For instance, the redox potentials and solvation free energies of phenazine derivatives have been successfully investigated using DFT, providing valuable data for applications like organic flow batteries. rsc.org

Table 1: Illustrative DFT-Calculated Molecular Properties of a Substituted Phenazine

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -2.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3.3 eV | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Measures the polarity of the molecule. |

| Redox Potential (vs. SHE) | -0.4 V | Predicts the tendency to undergo oxidation or reduction. |

Note: The values in this table are representative examples for a substituted phenazine and are not specific experimental or calculated values for this compound.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. The process involves sampling a ligand's conformations within the active site of a receptor and scoring them based on binding affinity. nih.gov

For phenazine analogues, molecular docking has been employed to identify potential anticancer targets. nih.govnih.gov For example, studies have explored the binding of phenazine derivatives to enzymes like thioredoxin reductase I, suggesting that the phenazine scaffold is a promising starting point for the development of enzyme inhibitors. nih.govnih.gov Docking studies of this compound against various protein targets could reveal its potential therapeutic applications by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Following docking, molecular dynamics (MD) simulations can be performed to study the physical movements of atoms and molecules over time. nih.gov MD simulations provide a detailed view of the dynamic behavior of the ligand-protein complex, assessing its stability and the conformational changes that may occur upon binding. nih.gov This can validate the docking poses and provide deeper insights into the binding mechanism at an atomic level.

Table 2: Example Molecular Docking Results for a Phenazine Ligand

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Implication |

|---|---|---|---|

| Thioredoxin Reductase 1 | -8.5 | Trp-114, Val-118, Ala-495 | Anticancer activity |

| DNA Gyrase | -7.9 | Asp-73, Gly-77 | Antibacterial activity |

| C-Kit Kinase | -9.2 | Cys-673, Glu-671 | Antitumor activity |

Note: This table presents hypothetical data based on studies of other phenazine analogues to illustrate the output of molecular docking studies.

Prediction of Molecular Reactivity and Electron Transfer Characteristics

The molecular reactivity of this compound can be predicted using concepts derived from DFT, such as the analysis of frontier molecular orbitals (HOMO and LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A small HOMO-LUMO gap generally implies higher chemical reactivity. The electron-donating substituents on this compound are expected to increase the HOMO energy, making it more susceptible to electrophilic attack and oxidation.

The electron transfer characteristics are fundamental to the roles of phenazines in biological systems and materials science. The redox-active nature of the phenazine core allows it to participate in electron transfer reactions. Computational methods can predict the redox potential, a measure of how easily the molecule is oxidized or reduced. Studies on various phenazine derivatives have shown that functional groups can tune the redox potential over a wide range. rsc.org The amino, methyl, and hydroxyl groups on this compound would likely lower its reduction potential compared to the unsubstituted phenazine.

In Silico Screening and Virtual Library Design for Novel Phenazine Analogues

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net Starting with the scaffold of this compound, virtual screening can be used to explore how modifications to its structure might enhance its binding affinity or selectivity for a particular biological target.

Virtual library design involves the creation of a large, diverse set of molecules in a database that can be screened computationally. researchgate.net For this compound, a virtual library could be generated by systematically modifying its functional groups. For example, the amino or hydroxyl groups could be alkylated, acylated, or replaced with other functional groups to explore a wide chemical space. This approach allows for the rapid and cost-effective exploration of structure-activity relationships (SAR). nih.gov By combining virtual library design with high-throughput virtual screening and subsequent experimental validation, the process of discovering novel phenazine-based compounds with desired properties can be significantly accelerated. researchgate.netrroij.com

Biological Interactions and Research Models for this compound

Following a comprehensive search of publicly available scientific literature and research databases, no specific studies or data were found for the chemical compound "this compound." Consequently, it is not possible to provide a detailed article on its biological interactions and research models as outlined.

The requested sections and subsections require specific experimental data that does not appear to be published. This includes:

Biological Interactions and Research Models for 8 Amino 7 Methylphenazin 2 Ol

Studies in In Vitro and Ex Vivo Biological Systems:No records of studies using cell-free systems, organoids, or other in vitro/ex vivo models to evaluate this compound were found.

While research exists for other classes of phenazine (B1670421) derivatives or other amino-compounds, the strict requirement to focus solely on 8-Amino-7-methylphenazin-2-ol prevents the inclusion of such related but distinct information. The absence of data indicates that this compound may be novel, has not been a subject of significant biological investigation, or the research has not been made public. Therefore, the creation of a scientifically accurate and informative article as requested is not feasible at this time.

Biotechnological and Environmental Applications of Phenazine Compounds

Role in Microbial Bioelectrocatalysis (e.g., Microbial Fuel Cells, Bioelectrosynthesis)

Phenazine (B1670421) compounds, produced by a diverse range of bacteria, are redox-active molecules that can act as electron shuttles. This property makes them highly significant in microbial bioelectrocatalysis, particularly in technologies like Microbial Fuel Cells (MFCs). In MFCs, microorganisms oxidize organic matter and transfer the resulting electrons to an anode to generate electricity. sci-hub.seresearchgate.net Phenazines can facilitate this extracellular electron transfer (EET), enhancing the efficiency of current generation. sci-hub.senih.gov

Several phenazine derivatives have been identified as effective electron mediators. For instance, pyocyanin (B1662382) and phenazine-1-carboxamide (B1678076), produced by Pseudomonas aeruginosa, have been shown to enable electron transfer to the anode in an MFC. sci-hub.se The presence of these phenazines allows for the formation of a biofilm on the electrode, where multiple layers of bacteria can contribute to electricity generation. sci-hub.se The addition of pyocyanin to an MFC containing Brevibacillus sp. PTH1 has been observed to double the rate of electron transfer. nih.gov Similarly, the introduction of a Pseudomonas chlororaphis strain that produces phenazine-1-carboxylic acid (PCA) or a derivative that produces high levels of phenazine-1-carboxamide (PCN) into a mixed-culture MFC resulted in higher electron transfer rates. nih.gov

The effectiveness of different phenazines can vary. While pyocyanin (PYO) is an effective electron shuttle, phenazine-1-carboxylic acid (PCA) has demonstrated greater stability for long-term electron shuttling to an anode in bioelectrochemical systems. nih.gov The redox potential of the specific phenazine derivative is a key factor. Low-midpoint potential phenazines like pyocyanin can harvest electrons from highly reducing points in microbial metabolism, leading to energetic gains in bioelectrochemical systems. nih.govrsc.org

| Phenazine Derivative | Producing Organism (Example) | Role in Microbial Bioelectrocatalysis |

| Pyocyanin (PYO) | Pseudomonas aeruginosa | Enhances electron transfer in MFCs. sci-hub.se |

| Phenazine-1-carboxamide (PCN) | Pseudomonas chlororaphis | Facilitates extracellular electron transfer. nih.gov |

| Phenazine-1-carboxylic acid (PCA) | Pseudomonas fluorescens | Acts as a stable, long-term electron shuttle. nih.gov |

| 2-Hydroxyphenazine (B1496473) (2-OH-PHZ) | Pseudomonas chlororaphis | Contributes to the overall redox activity of the microbial community. |

Potential in Bioremediation and Environmental Microbial Processes

The redox activity and broad-spectrum antibiotic properties of phenazines position them as compounds with significant potential in bioremediation and other environmental microbial processes. nih.govresearchgate.net Their ability to inhibit the growth of a wide range of bacteria and fungi is a key aspect of their environmental function. asm.org This antimicrobial activity is largely attributed to their capacity to undergo cellular redox cycling, which leads to the production of toxic reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide. asm.org

Phenazine-producing bacteria are commonly found in the rhizosphere, the soil region around plant roots, where they can play a role in the biological control of plant pathogens. asm.org For example, phenazine-1-carboxylic acid (PCA) and phenazine-1-carboxamide (PCN) produced by Pseudomonas species in the rhizosphere can inhibit soilborne phytopathogenic fungi, contributing to the natural suppression of diseases like Fusarium wilt. asm.org

Beyond their antibiotic functions, phenazines can also influence microbial community structure and function in other ways. They can facilitate biofilm development and enhance the survival of the producing organisms in competitive environments. nih.gov The ability of phenazines to act as electron shuttles is also relevant in environmental processes beyond MFCs. In anoxic environments, phenazines can help microorganisms access alternative electron acceptors, thereby supporting microbial respiration and survival. nih.gov While direct applications of specific aminophenazines in large-scale bioremediation are still an emerging area of research, their inherent antimicrobial and redox properties suggest a strong potential for use in controlling harmful microbial populations and in facilitating the breakdown of certain pollutants through microbial activity.

Biotechnological Production of Phenazine Derivatives

The diverse structures of naturally occurring phenazines arise from a conserved biosynthetic pathway followed by various modifications. nih.gov The core phenazine scaffold is synthesized from chorismic acid, an intermediate in the shikimic acid pathway. nih.gov A set of conserved "core" biosynthesis genes, often found in a phz operon, is responsible for producing the initial phenazine compounds, typically phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC). nih.gov

From these core structures, a wide array of derivatives can be generated through the action of modifying enzymes. These enzymes can add functional groups such as hydroxyl, carboxyl, and amino groups, or perform N-methylation. nih.gov The specific derivatives produced are dependent on the genetic makeup of the particular microbial strain. For example, in Pseudomonas aeruginosa, the enzyme PhzM is responsible for the N-methylation of PCA, a key step in the biosynthesis of pyocyanin. nih.gov

The biotechnological production of specific phenazine derivatives, including those with amino substitutions, can be achieved through several strategies:

Fermentation of natural producers: Cultivating wild-type or mutated strains of phenazine-producing bacteria like Pseudomonas and Streptomyces under optimized fermentation conditions can lead to the accumulation of desired phenazine compounds. nih.gov

Metabolic engineering: Genetic modification of microbial hosts can be employed to enhance the production of specific phenazines. This can involve overexpressing key biosynthetic genes, knocking out competing pathways, or introducing genes for novel modifying enzymes.

Biocatalysis: Purified enzymes or whole-cell biocatalysts can be used to perform specific modification reactions on the phenazine core structure. This approach offers high specificity and can be used to synthesize novel phenazine derivatives that are not found in nature.

While the direct biotechnological production of "8-Amino-7-methylphenazin-2-ol" has not been specifically described, the existing knowledge of phenazine biosynthesis pathways provides a clear roadmap for how it could be achieved. This would likely involve a microbial host engineered with the necessary hydroxylating, aminating, and methylating enzymes to act on the core phenazine scaffold.

| Biosynthetic Step | Key Enzyme Class (Example) | Function |

| Core Synthesis | PhzE, PhzD, PhzF, PhzG | Conversion of chorismic acid to PCA or PDC. nih.govnih.gov |

| Hydroxylation | Monooxygenases | Addition of hydroxyl (-OH) groups. nih.gov |

| N-methylation | N-methyltransferases (e.g., PhzM) | Addition of a methyl (-CH3) group to a nitrogen atom. nih.gov |

| Amination | Aminotransferases/Amidotransferases | Addition of an amino (-NH2) group. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.